N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide is a synthetic organic compound characterized by its unique chemical structure This compound contains a tetrahydrothiophene ring with a dioxido substituent, a fluorinated benzamide moiety, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source under acidic conditions.
Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxido substituent, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Fluorination: The fluorinated benzamide moiety is introduced through a nucleophilic substitution reaction, where a fluorine source (e.g., potassium fluoride) reacts with a suitable benzamide precursor.
Methoxybenzyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the dioxido substituent, converting it back to the corresponding sulfide.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methoxybenzyl halides, potassium fluoride, suitable bases (e.g., sodium hydride).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide: Shares the tetrahydrothiophene ring and methoxybenzyl group but differs in the chromene moiety.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide: Similar tetrahydrothiophene ring and methoxybenzyl group but with a thiophen-2-ylmethyl substituent.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide is unique due to its specific combination of a fluorinated benzamide moiety, a dioxido tetrahydrothiophene ring, and a methoxybenzyl group
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-fluoro-N-[(3-methoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4S/c1-25-18-4-2-3-14(11-18)12-21(17-9-10-26(23,24)13-17)19(22)15-5-7-16(20)8-6-15/h2-8,11,17H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWWKQVZXHOQJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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